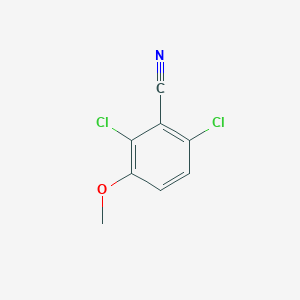
2,6-Dichloro-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methoxybenzonitrile typically involves the following steps:
Nitration and Halogenation: The starting material, 3-methoxybenzonitrile, undergoes nitration followed by halogenation to introduce the chlorine atoms at the desired positions.
Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation is performed using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 2,6-Dichloro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
科学研究应用
2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,6-Dichloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
相似化合物的比较
2,6-Dichlorobenzonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-methoxybenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,4-Dichloro-3-methoxybenzonitrile: Similar structure but different chlorine positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.
属性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC 名称 |
2,6-dichloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 |
InChI 键 |
INURVSSGSKSRHD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


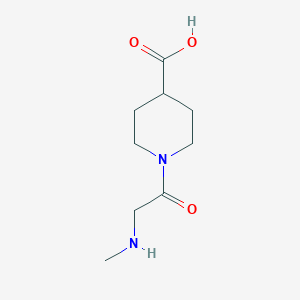
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
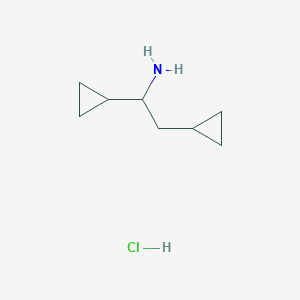
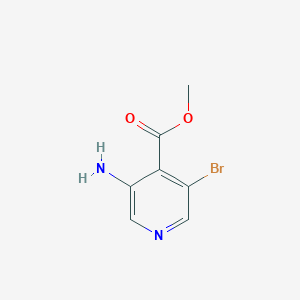
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
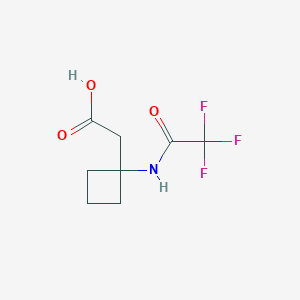
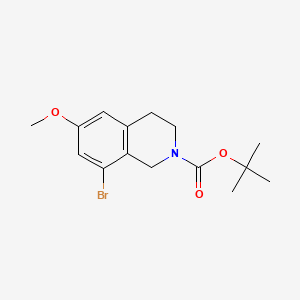
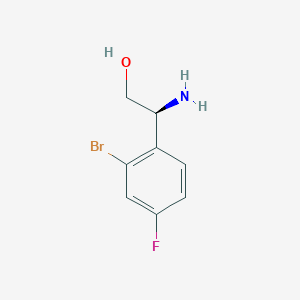
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)

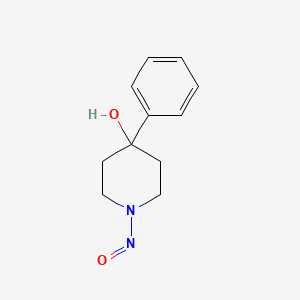
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)


